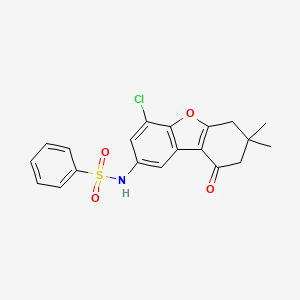

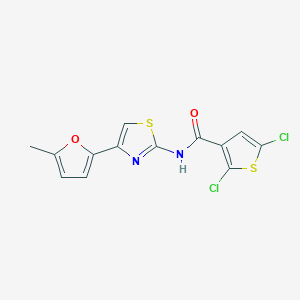

2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H8Cl2N2O2S2 and its molecular weight is 359.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thiophene Analogues in Carcinogenicity Studies

Thiophene Carcinogenicity Evaluation : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. This study aimed to understand whether the substitution of aromatic rings with thiophene could retain biological activity, including carcinogenic potential. The compounds showed activity consistent with their known chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).

Antitubercular Activity of Thiazole Derivatives

Thiazole Derivatives Against Tuberculosis : Modification of isoniazid (INH) structures, including thiazole derivatives, has shown significant in vitro anti-tubercular activity against various mycobacteria strains. These modifications enhance the efficacy compared to INH, particularly against INH-resistant non-tuberculous mycobacteria. This research highlights the potential for designing new anti-TB compounds based on thiazole scaffolds (Asif, 2014).

Imidazole Derivatives and Antitumor Activity

Imidazole in Antitumor Research : Derivatives of imidazole, including those with anticancer properties, have been extensively reviewed. This includes compounds that have passed preclinical testing stages, illustrating the broad application of imidazole derivatives in searching for new antitumor drugs and understanding their diverse biological properties (Iradyan et al., 2009).

Pharmacological Applications of 2,4‐Thiazolidinediones

2,4‐Thiazolidinediones as Antimicrobial and Anticancer Agents : The review discusses the development of 2,4‐thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It highlights the structural modification opportunities at the TZD nucleus for developing a wide range of lead molecules against various clinical disorders, emphasizing the importance of substitutions at N‐3 and C‐5 for enhancing pharmacological activities (Singh et al., 2022).

DNA Binding Properties of Hoechst Analogues

Hoechst Analogues in DNA Staining and Protection : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, have been widely used as fluorescent DNA stains. Besides staining, these compounds have applications as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Wirkmechanismus

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a variety of biological effects .

Mode of Action

Indole derivatives are known to interact with multiple receptors, leading to a variety of biological activities . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole and thiazole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Based on the known biological activities of similar compounds, it can be inferred that the compound may have a wide range of potential effects .

Biochemische Analyse

Biochemical Properties

The thiazole ring in 2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the biological activity of similar thiazole compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c1-6-2-3-9(19-6)8-5-20-13(16-8)17-12(18)7-4-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRCJOWBTNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)